molecular formula C6H9F2N B13010925 6,6-Difluoro-2-azabicyclo[3.2.0]heptane

6,6-Difluoro-2-azabicyclo[3.2.0]heptane

Katalognummer: B13010925
Molekulargewicht: 133.14 g/mol
InChI-Schlüssel: WXSYBOXFJNEVAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6-Difluoro-2-azabicyclo[3.2.0]heptane is a bicyclic compound with the molecular formula C6H9F2N. This compound is characterized by its unique structure, which includes a bicyclic ring system with two fluorine atoms and a nitrogen atom. It is primarily used in research and development, particularly in the fields of medicinal chemistry and drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-2-azabicyclo[3.2.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of fluorinated precursors and nitrogen-containing compounds, followed by cyclization reactions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

6,6-Difluoro-2-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

6,6-Difluoro-2-azabicyclo[3.2.0]heptane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6,6-Difluoro-2-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Eigenschaften

Molekularformel

C6H9F2N

Molekulargewicht

133.14 g/mol

IUPAC-Name

6,6-difluoro-2-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C6H9F2N/c7-6(8)3-5-4(6)1-2-9-5/h4-5,9H,1-3H2

InChI-Schlüssel

WXSYBOXFJNEVAI-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2C1C(C2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.